molecular formula C18H28N2 B11481550 1-octyl-2-propyl-1H-benzimidazole

1-octyl-2-propyl-1H-benzimidazole

Cat. No.: B11481550
M. Wt: 272.4 g/mol
InChI Key: KBHMURIYTOPYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-octyl-2-propyl-1H-benzimidazole is a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. The addition of octyl and propyl groups to the benzimidazole core enhances its lipophilicity and potentially its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-octyl-2-propyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with octanoic acid and propionic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent extraction and recrystallization are typically employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-octyl-2-propyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced benzimidazole derivatives with hydrogenated rings.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

1-octyl-2-propyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 1-octyl-2-propyl-1H-benzimidazole depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. The lipophilic nature of the compound allows it to integrate into cell membranes, potentially affecting membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-octyl-1H-benzimidazole
  • 2-propyl-1H-benzimidazole
  • 1-hexyl-2-propyl-1H-benzimidazole

Uniqueness

1-octyl-2-propyl-1H-benzimidazole is unique due to the presence of both octyl and propyl groups, which enhance its lipophilicity and potentially its biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

1-octyl-2-propylbenzimidazole

InChI

InChI=1S/C18H28N2/c1-3-5-6-7-8-11-15-20-17-14-10-9-13-16(17)19-18(20)12-4-2/h9-10,13-14H,3-8,11-12,15H2,1-2H3

InChI Key

KBHMURIYTOPYIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.